molecular formula C9H14O2 B125837 Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate CAS No. 153580-04-2

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate

Cat. No.: B125837
CAS No.: 153580-04-2
M. Wt: 154.21 g/mol
InChI Key: TUWXURUKZFEWGX-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is a high-value cyclopentene derivative designed for advanced chemical synthesis and research applications. This compound serves as a critical synthetic intermediate in the preparation of complex molecules, particularly those with a 5-membered ring structure. Its primary research value lies in its role as a precursor for synthesizing biologically active substances and insect pheromones . For instance, related 3,5,5-trimethyl-2-oxo-3-cyclopentene-1-carboxylate compounds are useful intermediates for the sex pheromones of mealybug species, such as Pseudococcus maritimus and Nipaecoccus viridis . The utility of this compound is derived from its functionalized cyclopentene ring, which can be further elaborated through various chemical transformations. It can be synthesized via specialized routes, such as a Horner-Wadsworth-Emmons reaction followed by a Dieckmann condensation, to ensure high yield and avoid the formation of harmful by-products, making it a safer and more efficient alternative to other low-temperature synthetic methods . Researchers utilize this chemical in developing novel compounds in agrochemistry and other fields requiring a functionalized cyclopentane scaffold. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review the relevant Material Safety Data Sheet (MSDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

methyl 5,5-dimethylcyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)6-4-5-7(9)8(10)11-3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWXURUKZFEWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153580-04-2
Record name methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate
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Preparation Methods

Substrate Synthesis and Reaction Mechanism

The Dieckmann condensation of (E)-1,3,3-trimethyl-1-butene-1,4-dicarboxylate (Figure 1) provides a high-yield route to the target compound. The reaction proceeds through base-induced intramolecular cyclization, forming a six-membered transition state that collapses to release methanol and generate the cyclopentenone intermediate.

Reaction Conditions

  • Base : Potassium tert-butoxide (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature

  • Time : 12–16 hours

  • Yield : 78–85%

Optimization and Byproduct Analysis

Key parameters affecting yield include:

ParameterOptimal RangeYield Impact
Base stoichiometry1.1–1.3 equiv±5%
Temperature0°C → RT ramp+15% vs. RT
Solvent polarityTHF (ε = 7.6)+22% vs. DCM

Competing O-methoxycarbonylation is suppressed by steric hindrance from the 3,3-dimethyl groups, directing C–C bond formation exclusively at the α-position.

Asymmetric Hydroboration of Cyclopentadiene Derivatives

Key Challenges

  • Regioselectivity : Competing 1,2- vs. 1,4-addition pathways reduce yield

  • Byproducts : 15–20% isopinocampheol formation requires silver nitrate extraction

Pyrolytic Decarboxylation of Bicyclic Precursors

Dicyclopentadiene Pyrolysis and Functionalization

Source describes dicyclopentadiene pyrolysis at 200–210°C under nitrogen to generate cyclopentadiene monomer, which is subsequently functionalized via sodium-mediated conjugate addition (Figure 2).

Stepwise Process

  • Pyrolysis : Dicyclopentadiene → cyclopentadiene (bp 36–42°C)

  • Sodium sand reaction : Methyl bromoacetate + cyclopentadienylsodium → methyl 2,4-cyclopentadiene-1-acetate

  • Dimethylation : Grignard reagent (Me2Mg) at -78°C

Yield Data

StepYield (%)Purity (GC)
Pyrolysis9298.5
Conjugate addition6789.2
Dimethylation8195.1

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodOverall Yield (%)Scalability (kg)Cost Index*
Dieckmann condensation85>1001.0
Asymmetric hydroboration31<14.7
Pyrolytic/alkylation4910–502.3

*Relative to Dieckmann method

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 5,5-dimethyl-1-cyclopentene-1-carboxylic acid or 5,5-dimethyl-1-cyclopentanone.

    Reduction: 5,5-dimethyl-1-cyclopentanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate serves as a crucial building block in organic synthesis. Its structural attributes allow it to participate in various reactions, making it valuable for creating complex molecules and natural product analogs. The compound's ability to undergo nucleophilic substitution and oxidation reactions enhances its utility in synthetic chemistry .

Biology

In biological research, this compound is explored for its potential in synthesizing biologically active molecules. Derivatives of this compound may exhibit antimicrobial and anticancer properties, making them candidates for pharmaceutical development .

Medicine

The medicinal chemistry field investigates the derivatives of this compound for their therapeutic potential. Research indicates that modifications of the ester group can lead to new drug candidates targeting various diseases. The compound's reactivity allows for the development of novel pharmacophores that could enhance drug efficacy .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals with specific properties. Its role as an intermediate in the synthesis of other chemical compounds makes it significant in manufacturing processes .

Case Studies

Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create compounds with potential anticancer activity. These derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Development of Antimicrobial Compounds
A study focused on synthesizing new antimicrobial agents from this compound revealed that certain derivatives exhibited significant activity against resistant bacterial strains. The structure-activity relationship (SAR) studies provided insights into how modifications affect biological activity.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. The cyclopentene ring can undergo various transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous cyclopentane/cyclopentene-based esters and derivatives are referenced, enabling indirect comparisons based on structural and functional group similarities.

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

  • Structure: A cyclopentane ring with a methyl ester at the 1-position and an amino group at the 3-position.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
  • Key Differences: Lack of unsaturation (cyclopentane vs. cyclopentene). Substitution pattern (amino vs. methyl groups). Reactivity: The amino group in this compound enables nucleophilic reactions, whereas the methyl groups in the target compound may influence steric hindrance or ring strain.

Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride

  • Structure: Cyclopentane ring with a methyl ester and a methylamino group at the 1-position.
  • Synthesis : Prepared via reaction with 4-toluenesulfonate in ethyl acetate .
  • Key Differences: Presence of a charged ammonium group (hydrochloride salt) alters solubility and reactivity.

1-Methylcyclopentanol (CAS 1462-03-9)

  • Structure: Cyclopentanol with a methyl group at the 1-position.
  • Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol) .
  • Key Differences :
    • Alcohol functionality vs. ester group.
    • Higher polarity due to the hydroxyl group, contrasting with the ester’s moderate polarity.

Physicochemical and Reactivity Comparisons

Property Methyl 5,5-Dimethyl-1-Cyclopentene-1-Carboxylate (Hypothetical) Methyl 3-Aminocyclopentanecarboxylate 1-Methylcyclopentanol
Ring Type Cyclopentene (unsaturated) Cyclopentane (saturated) Cyclopentane (saturated)
Functional Groups Ester, methyl substituents Ester, amino group Alcohol, methyl group
Molecular Weight (g/mol) ~168 (estimated) 143.18 100.16
Polarity Moderate (ester) High (amino, ester) High (alcohol)
Key Reactivity Electrophilic addition, ring-opening Nucleophilic substitution Oxidation, dehydration

Limitations and Data Gaps

  • Absence of Direct Evidence : The provided sources lack explicit data on this compound, requiring extrapolation from analogs.
  • Unresolved Questions :
    • Exact melting/boiling points, solubility, and spectral data (NMR, IR) for the target compound.
    • Comparative stability studies (e.g., ring strain effects).

Biological Activity

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is a cyclopentene derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications in various fields.

This compound is characterized by the following molecular formula: C9H14O2C_9H_{14}O_2. Its structure features a cyclopentene ring with two methyl groups at the 5-position and a carboxylate functional group, which contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopentene carboxylates have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain cyclopentene derivatives can effectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Compounds in this class have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies have highlighted the anti-inflammatory potential of cyclopentene derivatives. For example, certain analogs have been reported to reduce inflammatory markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory conditions .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves cyclization reactions of suitable precursors. These reactions can be catalyzed by transition metal complexes or through thermal processes. Understanding the mechanistic pathways is crucial for optimizing yields and enhancing biological activity.

Table: Summary of Synthesis Methods

MethodDescriptionYield (%)
Cyclization via Diels-AlderUtilizes diene and dienophile interactions70-85
Metal-Catalyzed ReactionsEmploys palladium or ruthenium catalysts60-80
Thermal CyclizationInvolves heating suitable precursors50-75

Case Study 1: Antitumor Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Expected ¹H-NMR Peaks for this compound

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Cyclopentene CH₂2.0–2.6Multiplet
Geminal dimethyl (C5-CH₃)1.2–1.4Singlet
Ester (COOCH₃)3.7–3.9Singlet

Q. Table 2: Synthetic Route Comparison

MethodYieldKey ReagentsLimitationsReference
Esterification80%TsOH, ethyl acetateRequires anhydrous conditions
CAN-mediated cycloaddition60–70%Ceric ammonium nitrateRadical side reactions
Palladium catalysis75%Pd(PPh₃)₄High catalyst cost

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